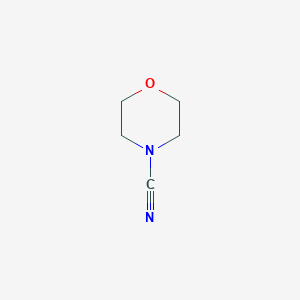

4-Morpholinecarbonitrile

概要

説明

ブルゲオナール: (IUPAC名: 3-(4-tert-ブチルフェニル)プロパンアル) は、主に香料として使用されます。その香りは、花、水、緑、アルデヒドの香りが特徴で、スズランの繊細な香りを彷彿とさせます。室温では淡黄色の液体として存在します。 摂取すると有毒であり、接触すると皮膚の炎症や感作を引き起こす可能性があるため、注意が必要です .

2. 製法

合成経路::- ブルゲオナールは、アルデヒドとケトンの縮合反応を含むさまざまな経路で合成することができます。

- 一般的な方法の1つは、4-tert-ブチルベンズアルデヒドとプロパンアルを酸性条件下で反応させる方法です。

- 工業的生産方法は、通常、最適化された条件下で大量合成を行います。

- これらの方法は、商業利用のための効率的な収量と純度を確保します。

準備方法

Synthetic Routes::

- Bourgeonal can be synthesized through various routes, including condensation reactions involving aldehydes and ketones.

- One common method involves the reaction between 4-tert-butylbenzaldehyde and propanal under acidic conditions.

- Industrial production methods typically involve large-scale synthesis using optimized conditions.

- These methods ensure efficient yield and purity for commercial use.

化学反応の分析

反応の種類::

- ブルゲオナールは、酸化、還元、置換などの典型的なアルデヒド反応を受けます。

- 酸化: 対応するカルボン酸を形成するように酸化できます。

- 還元: アルデヒド基の還元は、対応するアルコールを生成します。

- 酸化:一般的な酸化剤には、過マンガン酸カリウム (KMnO~4~) やクロム酸 (H~2~CrO~4~) があります。

- 還元: 水素化ホウ素ナトリウム (NaBH~4~) や水素化リチウムアルミニウム (LiAlH~4~) は、アルデヒド基を還元できます。

- 酸化は、対応するカルボン酸 (例: 3-(4-tert-ブチルフェニル)プロパン酸) を生成します。

- 還元は、アルコール形態 (例: 3-(4-tert-ブチルフェニル)プロパノール) を生成します。

4. 科学研究への応用

ブルゲオナールは、香料以外にも用途があります:

化学: 嗅覚受容体の研究におけるモデル化合物として使用されます。

生物学: 嗅覚受容体 OR1D2 を活性化することにより、ヒトの精子の化学誘引物質として作用します。

医学: 精子走化性における潜在的な役割が調査されています。精子が卵子を見つけるのを助けます[、].

科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Morpholinecarbonitrile plays a significant role in the synthesis of various substituted heterocyclic compounds. Its unique structure allows it to act as a versatile building block in organic synthesis. For example, it has been utilized in the reaction with 2-aminobenzophenones to produce cyclic amines, showcasing its utility in constructing complex molecular architectures.

Key Synthetic Reactions:

- Reactivity with Aminobenzophenones: This reaction leads to the formation of new cyclic structures that can be further functionalized for various applications.

- Formation of Quinazolines: It is also involved in the synthesis of quinazoline derivatives, which are known for their pharmacological activities .

Recent studies suggest that this compound exhibits notable biological activity, particularly as an antimicrobial agent. The structural features of this compound allow it to interact with biological targets, making it a candidate for further pharmacological exploration.

Potential Applications:

- Antimicrobial Agent: Its potential efficacy against various pathogens is under investigation.

- Drug Development: The compound's ability to serve as a precursor in synthesizing bioactive molecules positions it as a valuable asset in drug discovery efforts.

Case Studies and Research Findings

Several research studies have highlighted the applications of this compound in medicinal chemistry:

- A study demonstrated the synthesis of bioactive amino-quinazolines from this compound, which showed promise as selective inhibitors for platelet-derived growth factor receptor (PDGFR) phosphorylation. These inhibitors are crucial for managing malignant proliferative disorders .

- Another research effort focused on developing transition-metal-free synthetic methods utilizing this compound to create quinazolines with high yields and efficiency. This approach emphasizes sustainable practices in chemical synthesis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Morpholine | Six-membered heterocycle | Basic amine properties; used as a solvent |

| Piperidine | Six-membered heterocycle | More basic than morpholine; lacks ether functionality |

| Cyanamide | Simple nitrile | Used as a fertilizer; less complex than this compound |

| 2-Aminobenzophenone | Aromatic amine | Reacts with this compound for synthesis |

The distinct combination of morpholine and carbonitrile functionalities in this compound provides unique reactivity and biological profiles that differentiate it from these similar compounds.

作用機序

- ブルゲオナールは、精子細胞の嗅覚受容体 OR1D2 を活性化します。

- この活性化は、カルシウムイオンチャネルを開き、遊泳速度が向上します。

- この化合物が精子走化性に関係していることは、男性が鼻と精子に、より多くの OR1D2 受容体を発現するという進化的な圧力を示唆しています[1,2].

6. 類似の化合物との比較

- ブルゲオナールは、その独特のスズランの香りが際立っています。

- 類似の化合物には、香料に使用される他のアルデヒドが含まれますが、その香りを完全に模倣するものはありません。

類似化合物との比較

- Bourgeonal stands out due to its unique lily-of-the-valley scent.

- Similar compounds include other aldehydes used in perfumery, but none precisely mimic its fragrance.

生物活性

4-Morpholinecarbonitrile, a heterocyclic compound with the empirical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antiviral properties, synthesis methods, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a cyano group, which contributes to its unique reactivity and biological activity. The compound has a molecular weight of 112.13 g/mol and exhibits a density of 1.109 g/mL at 25 °C.

Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antiviral activity, particularly against Hepatitis C virus (HCV). A study identified N-(morpholine-4-carbonyloxy) amidine derivatives, including this compound, as potent inhibitors of HCV replication. The structure-activity relationship (SAR) analyses revealed that the morpholine moiety is crucial for antiviral efficacy .

Key Findings:

- Efficacy: Compounds derived from this compound demonstrated EC values ranging from 0.36 to 4.81 μM against HCV, indicating strong antiviral potential .

- Mechanism of Action: The antiviral effect is believed to be mediated through the activation of the nuclear factor κB (NF-κB) pathway, which plays a role in immune response and cellular signaling .

Other Biological Activities

While antiviral properties are the most documented, preliminary studies suggest that this compound may also possess other pharmacological activities, including:

- Antimicrobial Activity: Potential applications in treating bacterial infections have been noted but require further investigation.

- Anticancer Potential: Similar compounds within the quinazoline family have shown promise as anticancer agents, suggesting that derivatives of this compound could be explored for similar effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine derivatives with cyano precursors. Various synthetic routes have been reported, emphasizing safety and yield optimization:

| Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with cyanamide | 89% | Methane sulfonic acid as catalyst |

| Cycloaddition reactions | Variable | Elevated temperatures (up to 120 °C) |

These methods highlight the versatility in synthesizing this compound while achieving high yields under controlled conditions .

Case Studies

- Antiviral Screening : In a comprehensive screening of compounds for HCV inhibition, derivatives of this compound were evaluated alongside other known antiviral agents. The study concluded that specific structural modifications could enhance potency and selectivity against viral targets .

- Synthesis Optimization : A recent study focused on optimizing the reaction conditions for synthesizing urea derivatives from this compound, achieving yields between 73% and 92%, demonstrating its utility in generating biologically active compounds efficiently .

特性

IUPAC Name |

morpholine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOXLAQTDFJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165193 | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-89-8 | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the electronic structure of 4-Morpholinecarbonitrile?

A1: Research utilizing photoelectron spectroscopy, alongside AM1 semiempirical calculations, reveals insightful details about the electronic structure of this compound. The studies highlight a fascinating interplay of inductive and resonance effects within the morpholine ring system. [] This combination significantly influences the compound's electronic distribution and, consequently, its chemical behavior.

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound acts as a reactant in synthesizing substituted heterocyclic compounds. Studies illustrate its utility in reactions with N-vinylsubstituted chloroformamidines, yielding diverse structures like substituted triazoles, thiazoles, selenazoles, and pyrimidines. [] This highlights its versatility as a building block in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。